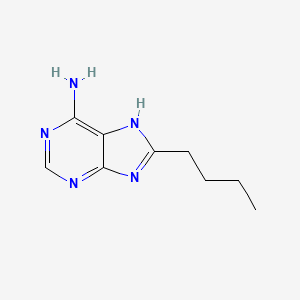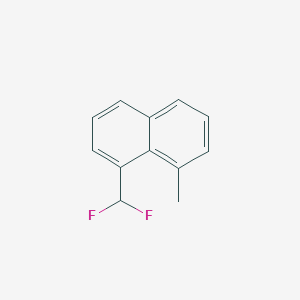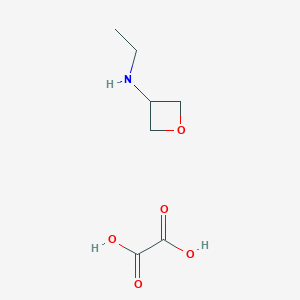
5-Fluoro-3-(trifluoromethyl)picolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-(trifluoromethyl)picolinaldehyde is an organic compound belonging to the aldehyde family. It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a pyridine ring. This compound is known for its colorless liquid form and pungent odor. It is soluble in water and has a molecular formula of C7H3F4NO .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(trifluoromethyl)picolinaldehyde typically involves the introduction of fluorine and trifluoromethyl groups into a pyridine ring. One common method involves the use of fluoroalkyl alkynylimines with primary amines, leading to the formation of 4-amino-5-fluoropicolinates. These intermediates are then deprotected to yield picolinaldehyde derivatives.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-3-(trifluoromethyl)picolinaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products
The major products formed from these reactions include fluorinated pyridine derivatives, alcohols, and acids. These products are often used as intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
5-Fluoro-3-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various compounds, including pharmaceuticals and other organic molecules.
Medicine: Investigated for its potential in drug development and biomedical research.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-(trifluoromethyl)picolinaldehyde involves its reactivity with various functional groups. The presence of fluorine atoms enhances its electrophilic nature, making it highly reactive towards nucleophiles. This reactivity is exploited in protein-protein coupling and other biochemical applications. The compound’s ability to form stable conjugates with proteins is attributed to its interaction with free thiols and other nucleophilic sites.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-5-(trifluoromethyl)picolinaldehyde: Similar in structure but with different positional isomers.
5-(Trifluoromethyl)picolinaldehyde: Lacks the fluorine atom at the 3-position.
3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of an aldehyde
Uniqueness
5-Fluoro-3-(trifluoromethyl)picolinaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of fluorine and trifluoromethyl groups enhances its electrophilicity and stability, making it valuable in various chemical and biological applications.
Propiedades
Fórmula molecular |
C7H3F4NO |
|---|---|
Peso molecular |
193.10 g/mol |
Nombre IUPAC |
5-fluoro-3-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H3F4NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-3H |
Clave InChI |
LYPZLTYKRVUCOU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(F)(F)F)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8H-Pyrano[3,2-f]benzothiazole](/img/structure/B11904141.png)







![5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904180.png)



![Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11904201.png)
